molecular formula C14H12N2O3 B14623093 Harmic Acid Methyl Ester CAS No. 57498-79-0

Harmic Acid Methyl Ester

Cat. No.: B14623093
CAS No.: 57498-79-0
M. Wt: 256.26 g/mol
InChI Key: GGTFWDPYRXONGD-UHFFFAOYSA-N
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Description

Harmic Acid Methyl Ester is a β-carboline alkaloid found in Banisteriopsis caapi, a plant integral to the preparation of the psychoactive brew ayahuasca . Like other β-carbolines in B. caapi, it is hypothesized to act as a monoamine oxidase inhibitor (MAOI), enhancing the bioavailability of psychoactive compounds such as dimethyltryptamine (DMT) from adjuvant plants . However, its specific pharmacological profile and concentration in plant extracts remain understudied compared to more abundant analogs like harmine and tetrahydroharmine (THH) .

Properties

CAS No.

57498-79-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-18-8-3-4-9-10-5-6-15-13(14(17)19-2)12(10)16-11(9)7-8/h3-7,16H,1-2H3

InChI Key

GGTFWDPYRXONGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmic Acid Methyl Ester can be synthesized through the esterification of Harmic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid (Harmic Acid) with methanol and a few drops of concentrated sulfuric acid. The reaction is slow and reversible, so it requires careful control of conditions to maximize yield .

Industrial Production Methods: In industrial settings, the esterification process may involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase efficiency. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Harmic Acid and methanol.

    Reduction: Alcohols or aldehydes.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of Harmic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The protonation of the ester carbonyl increases its electrophilicity, allowing water to add to the carbonyl carbon and form a tetrahedral intermediate .

Comparison with Similar Compounds

Table 1: Comparative Properties of β-Carboline Alkaloids in B. caapi

Compound Molecular Formula Molecular Weight Key Features Role in Ayahuasca
This compound Not explicitly reported Methyl ester derivative of harmic acid; structural similarity to harmine. Potential MAOI; exact role undefined.
Harmine C₁₃H₁₂N₂O 212.25 g/mol Most abundant β-carboline in B. caapi; strong MAO-A inhibition. Primary MAOI in ayahuasca.
Harmaline C₁₃H₁₄N₂O 214.26 g/mol Dihydrogenated form of harmine; weaker MAOI than harmine. Psychoactive at high doses.
Tetrahydroharmine (THH) C₁₃H₁₆N₂O 216.28 g/mol Fully saturated β-carboline; moderate MAOI and serotonin reuptake inhibitor. Synergistic MAOI with harmine.
Harmalol C₁₂H₁₂N₂O 200.24 g/mol Demethylated derivative of harmine; weaker pharmacological activity. Minor contributor to MAOI effects.

Key Observations :

  • Structural Differences: this compound is distinguished by its ester functional group, which may enhance lipophilicity and bioavailability compared to non-esterified β-carbolines .
  • Its ester group could modulate enzyme affinity or metabolic stability .
  • Natural Abundance: this compound is a minor constituent in B. caapi, with harmine (up to 0.36–8.43% dry weight) and THH (0.05–2.94%) being predominant .

Comparison with Non-Alkaloid Methyl Esters

Methyl esters are widespread in natural products, but their structural and functional roles differ significantly from this compound. Below are notable examples:

Table 2: Methyl Esters in Other Contexts

Compound Class Source/Application Key Features Reference
Hexadecanoic Acid Methyl Ester Fatty Acid Methyl Ester (FAME) Biodiesel, plant oils (e.g., Monascus pigments) Used in biodiesel production; derived from palmitic acid.
Linoleic Acid Methyl Ester FAME Nutritional studies, biodiesel Polyunsaturated fatty acid ester; impacts oxidative stability in fuels.
Sandaracopimaric Acid Methyl Ester Diterpene Ester Resins, chemical databases Derived from diterpenoid acids; industrial applications in adhesives.
Carbonic Acid Derivatives Synthetic Esters Organic synthesis (e.g., CAS 496789-06-1) Esterified aromatic compounds; used in pharmaceutical intermediates.



Key Distinctions :

  • Structural Complexity : Unlike linear FAMEs, this compound features a heterocyclic β-carboline core, conferring unique electronic and steric properties.
  • Functionality : FAMEs serve primarily as biofuels or lipid biomarkers, whereas this compound is bioactive, likely interacting with neurological targets .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and methanol.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate eliminates methanol to form the carboxylic acid (Fig. 1) .

  • Example :

    RCOOCH3+H2OH+RCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{CH}_3\text{OH}
  • Conditions : Reflux with dilute HCl or H₂SO₄ .

Base-Promoted Hydrolysis (Saponification)

  • Mechanism : Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates methanol. The carboxylate salt is protonated post-reaction .

  • Example :

    RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{CH}_3\text{OH}
  • Kinetics : Pseudo-first order; pH-rate profiles depend on ester structure (e.g., aminoethyl esters show variable stability) .

Aminolysis and Amidation

Methyl esters react with amines or ammonia to form amides.

Transesterification

Methyl esters exchange alkoxy groups with other alcohols.

  • Catalysts : Acidic (H₂SO₄) or heterogeneous (MgF₂, ZnF₂) .

  • Example :

    RCOOCH3+R OHRCOOR +CH3OH\text{RCOOCH}_3+\text{R OH}\rightarrow \text{RCOOR }+\text{CH}_3\text{OH}
  • Efficiency : ZnF₂ yields 85% methyl ester from crude palm oil .

Reduction Reactions

Methyl esters are reduced to primary alcohols using LiAlH₄.

  • Mechanism : Hydride attack at the carbonyl carbon forms an aldehyde intermediate, which undergoes further reduction .

  • Example :

    RCOOCH3LiAlH4RCH2OH+CH3OH\text{RCOOCH}_3\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}+\text{CH}_3\text{OH}
  • Limitation : NaBH₄ is ineffective for ester reduction .

Spectroscopic Characterization

Key data for methyl esters include:

NMR Analysis

  • Glycine Methyl Ester :

    • 1H NMR^1\text{H NMR}
      : δ 4.03 (s, 2H), 3.92 (s, 3H) .

    • 13C NMR^{13}\text{C NMR}
      : δ 168.8 (C=O), 53.5 (OCH₃), 40.2 (CH₂) .

IR Spectroscopy

  • Carbonyl Stretch : ~1740 cm⁻¹ (ester C=O) .

  • Olefinic Stretch : ~3000 cm⁻¹ (if unsaturated) .

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